1-[Bis(4-fluorophenyl)methyl]piperazine
Description
1-[Bis(4-fluorophenyl)methyl]piperazine (BFMP) is a piperazine derivative characterized by a central piperazine ring substituted with a bis(4-fluorophenyl)methyl group. This compound serves as a critical intermediate in synthesizing pharmacologically active agents, particularly calcium channel blockers like flunarizine (1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine), which is used for migraine prophylaxis and as an antihistamine . BFMP derivatives have also been explored for acetylcholinesterase (AChE) inhibition in Alzheimer’s disease , antimicrobial activity , and multi-receptor targeting in central nervous system (CNS) disorders .
The compound’s crystallographic structure reveals a chair conformation of the piperazine ring, with protonation at both nitrogen atoms in its di-cationic form. Short intramolecular hydrogen bonds (O⋯O distances: 2.418–2.441 Å) and interactions with counterions (e.g., maleate) stabilize its crystal packing .
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXIFFYPVGWLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057699 | |
| Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27469-60-9 | |
| Record name | 1-[Bis(4-fluorophenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27469-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[bis(4-fluorophenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT57UD83SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Single-Step Synthesis via Halogenated Intermediates
The most widely reported method involves reacting bis(4-fluorophenyl)methyl chloride with piperazine in a polar aprotic solvent. The reaction proceeds via nucleophilic displacement of the chloride atom by the secondary amine group of piperazine. Key parameters include:
Hydrogen chloride (HCl), a byproduct, is neutralized by the base to prevent protonation of piperazine, which would halt the reaction. Post-synthesis, the crude product is purified via recrystallization (ethanol/water) or column chromatography, yielding >98% purity.
Two-Step Process for Industrial-Scale Production
A patent-pending method optimizes scalability by introducing N-(2-hydroxyethyl)piperazine as an intermediate:
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Step 1 : React bis(4-fluorophenyl)methyl chloride with N-(2-hydroxyethyl)piperazine in toluene using K₂CO₃.
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Step 2 : Hydrolyze the intermediate under acidic conditions (HCl, reflux) to yield 1-[bis(4-fluorophenyl)methyl]piperazine.
Advantages :
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Eliminates excess piperazine usage, reducing raw material costs by 30%.
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Achieves 92% yield with 99.5% HPLC purity after recrystallization.
Optimization of Reaction Conditions
Base Selection and Stoichiometry
Bases critically influence reaction efficiency:
| Base | Reaction Time | Yield | Byproducts |
|---|---|---|---|
| K₂CO₃ | 8 hrs | 85% | Minimal |
| Na₂CO₃ | 10 hrs | 78% | Sodium chloride |
| Et₃N | 6 hrs | 88% | Triethylamine hydrochloride |
Triethylamine accelerates the reaction but necessitates post-synthesis filtration to remove Et₃N·HCl. Potassium carbonate offers a balance between cost and efficiency for industrial applications.
Solvent Systems and Temperature Control
Elevated temperatures (80–100°C) in toluene or dichloromethane reduce viscosity and enhance mixing. However, DMF, though high-boiling, complicates solvent recovery and increases environmental disposal costs.
Industrial-Scale Synthesis and Quality Control
Continuous Flow Reactor Design
Modern facilities employ continuous flow reactors to improve consistency:
Purification Protocols
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Recrystallization : Ethanol/water (3:1) yields needle-like crystals (mp 88–92°C).
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Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves residual bis(4-fluorophenyl)methanol impurities.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Single-Step (K₂CO₃) | 85% | 98% | 120 | Moderate |
| Two-Step (Industrial) | 92% | 99.5% | 95 | High |
| Continuous Flow | 89% | 99% | 110 | Very High |
The two-step industrial method dominates large-scale production due to its cost-effectiveness, while continuous flow systems are preferred for high-purity APIs .
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Halogenated analogues and appropriate nucleophiles under controlled temperature and pressure.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: this compound itself.
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with modified functional groups.
Scientific Research Applications
Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs)
This compound serves as a crucial synthesis intermediate in the production of various APIs, particularly those classified as calcium channel blockers. Notable drugs synthesized using this compound include flunarizine and lomerizine, which are utilized in treating migraines and other neurological conditions . The synthesis typically involves nucleophilic substitution reactions, highlighting the compound's versatility in drug development.
Antiproliferative Activity
Recent studies have demonstrated that derivatives containing this compound exhibit potent antiproliferative effects against several cancer cell lines. For instance, a study reported that compounds incorporating this piperazine derivative showed significant growth inhibition rates in various cancer types, including:
- Non-Small Cell Lung Cancer (NSCLC) : GI₅₀ of 1.35 µM on the HOP-92 cell line.
- Breast Cancer : GI₅₀ values as low as 1.00 µM on MDA-MB-468 cells.
- Colon Cancer : Growth inhibition rates exceeding 80% on KM12 cell lines .
The effectiveness of these compounds is attributed to their ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells, making them promising candidates for further development into anticancer therapies .
Crystallographic Insights
The structural analysis of this compound has revealed that it adopts a chair conformation typical of piperazine derivatives. The dihedral angle between the fluorobenzene rings is approximately 73.4°, indicating a stable molecular configuration conducive to biological activity . Such structural insights are vital for understanding how modifications to the piperazine moiety can influence pharmacological properties.
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis Intermediate | Used in flunarizine and lomerizine production |
| Anticancer Research | Antiproliferative Agent | GI₅₀ values < 2 µM against various cancer cells |
| Structural Analysis | Crystallography | Chair conformation with specific dihedral angles |
Case Study 1: Anticancer Efficacy
A study investigated the effects of various piperazine derivatives, including those based on this compound, on a panel of 60 human tumor cell lines (NCI60). The results indicated that certain derivatives achieved over 90% growth inhibition in specific cancer types, demonstrating their potential as effective anticancer agents .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis pathways for producing piperazinylacetamides derived from this compound. The findings highlighted improved yields and purities, facilitating the development of new anticancer drugs with enhanced efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]piperazine involves its role as a calcium channel blocker. It is believed to exert its effects by antagonizing calmodulin, a calcium-binding protein, thereby inhibiting calcium entry into cells . This mechanism is crucial in its application in drugs like flunarizine, which are used to treat migraines .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Observations :
- Position 4 Substitution : The pharmacological profile of BFMP derivatives heavily depends on substituents at the piperazine’s 4-position. For example:
- Fluorine Impact: The bis(4-fluorophenyl) group enhances metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., diphenylmethyl derivatives) .
Table 2: Activity of BFMP Derivatives vs. Analogues
Key Findings :
- AChE Inhibition : BFMP derivatives exhibit weaker activity than clinical AChE inhibitors (e.g., donepezil, IC50 ~10 nM) but provide a scaffold for further optimization .
- Antimicrobial Gaps : While BFMP sulfonamides show activity against Bacillus subtilis and E. coli, they underperform compared to standard antibiotics like ampicillin .
- Receptor Selectivity : Substitution with heterocycles (e.g., benzothiazole) reduces 5-HT receptor binding while maintaining moderate D2/D3 affinity .
Crystallographic Stability :
- BFMP’s di-cationic form exhibits stronger hydrogen bonding (N–H⋯O) compared to mono-protonated analogs (e.g., 1-benzhydryl piperazine), enhancing salt stability .
Biological Activity
1-[Bis(4-fluorophenyl)methyl]piperazine is a synthetic compound belonging to the class of piperazine derivatives. It has garnered attention for its potential pharmacological applications, particularly in neuropharmacology, due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with two fluorophenyl groups. Its molecular formula is CHFN, with a molecular weight of approximately 304.36 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence receptor interactions.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects, primarily through its interactions with neurotransmitter systems. Notably, it has been studied for its potential as:
- Dopamine Reuptake Inhibitor : The compound has shown promise as an inhibitor of dopamine uptake in the central nervous system, which may have implications for treating disorders such as depression and schizophrenia .
- Acetylcholinesterase Inhibitor : Molecular modeling studies suggest that it selectively inhibits acetylcholinesterase, potentially contributing to neuroprotective effects.
Antidepressant Activity
The compound's structural characteristics suggest a mechanism that may enhance serotonergic and dopaminergic neurotransmission, which is crucial in the management of depressive disorders. Studies have indicated that similar piperazine derivatives often exhibit antidepressant properties .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems:
- Dopamine Transporter Interaction : The compound likely binds to the dopamine transporter (DAT), inhibiting dopamine reuptake and increasing extracellular dopamine levels.
- Cholinergic Modulation : By inhibiting acetylcholinesterase, it may increase acetylcholine levels, enhancing cholinergic signaling.
Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Study on Dopamine Uptake Inhibition : A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and biological evaluation of diphenyl piperazine derivatives, including this compound, demonstrating significant inhibition of dopamine uptake .
- Neuroprotective Effects : Research indicated that compounds with similar structures exhibited neuroprotective effects in animal models of neurodegenerative diseases, suggesting potential therapeutic applications for this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Bis(4-fluorophenyl)methyl piperazine | Piperazine with fluorophenyl groups | Antidepressant effects |
| 4-Cyclopropylpiperazine-1-carbothioamide | Piperazine with cyclopropane | Neuroactive properties |
| 2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | Piperazine with pyrazole moiety | Neuroprotective effects |
Q & A
Q. What are the recommended synthetic routes for 1-[bis(4-fluorophenyl)methyl]piperazine, and how can purity be optimized?
Methodological Answer: A common synthesis involves alkylation of piperazine with bis(4-fluorophenyl)methyl bromide. Key steps include:
- Reagents : 1-(bis(4-fluorophenyl)methyl)piperazine, 1-(2-bromoethoxy)-2-methylbenzene, triethylamine (base), acetonitrile (solvent) .
- Conditions : Stirring at 60–80°C for 12–24 hours under inert atmosphere.
- Purification : Post-reaction solvent removal under reduced pressure, followed by recrystallization from ethanol to yield colorless crystals (purity >95%) .
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Alkylation | Bis(4-fluorophenyl)methyl bromide | Introduces fluorophenyl groups |
| Solvent | Acetonitrile | Polar aprotic medium for SN2 reaction |
| Base | Triethylamine | Neutralizes HBr byproduct |
| Purification | Ethanol recrystallization | Removes unreacted starting materials |
Q. How is the structural conformation of this compound characterized?
Methodological Answer: X-ray crystallography is the gold standard:
- Key Parameters :
- Analytical Validation : Compare experimental data (e.g., bond lengths/angles) with computational models (DFT/B3LYP) to confirm accuracy .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values as a benchmark .
- Enzyme Inhibition :
- Controls : Include vehicle (DMSO) and reference inhibitors to validate assay specificity.
| Assay | Target | Readout | Reference Compound |
|---|---|---|---|
| MTT | Cell viability | Absorbance (570 nm) | Doxorubicin |
| hCA Inhibition | Enzyme activity | UV-Vis (348 nm) | Acetazolamide |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
Methodological Answer:
- Substituent Modification :
- Validation : Test derivatives in enzyme inhibition assays and correlate activity with computational docking scores (AutoDock Vina) .
Q. Example SAR Table :
| Derivative | Substituent | hCA II IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent compound | Bis(4-F)Ph | 120 | 3.8 |
| Nitro analog | 4-NO₂ | 45 | 4.2 |
| Trifluoromethyl analog | CF₃ | 68 | 4.5 |
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
Q. What computational strategies predict binding modes and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with hCA II (PDB ID: 3KS3). Key residues: His94, Thr199 .
- ADMET Prediction : SwissADME or pkCSM to estimate:
- Bioavailability : Lipinski’s Rule of 5 compliance (MW <500, LogP <5).
- BBB Permeability : Predicted logBB = -0.7 (poor CNS penetration) .
Q. How can crystallographic data resolve polymorphism or stability issues?
Methodological Answer:
- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, hexane) and compare unit cell parameters .
- Stability Studies :
- Thermal gravimetric analysis (TGA) to assess decomposition temperature (>200°C indicates thermal stability) .
- Dynamic vapor sorption (DVS) to monitor hygroscopicity.
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalytic Optimization : Use Pd/C or nickel catalysts for hydrogenation steps to reduce byproducts .
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing reaction time by 40% .
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 24 hours | 14 hours |
| Yield | 65% | 82% |
| Purity | 95% | 98% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
